(R)-1-(3,5-Difluorophenyl)butan-1-amine
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Overview
Description
®-1-(3,5-Difluorophenyl)butan-1-amine is a chiral amine compound characterized by the presence of a difluorophenyl group attached to a butan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3,5-Difluorophenyl)butan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3,5-difluorobenzaldehyde.
Formation of Intermediate: The aldehyde undergoes a Grignard reaction with a suitable Grignard reagent, such as ethylmagnesium bromide, to form the corresponding alcohol.
Reduction: The intermediate alcohol is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield the desired amine.
Industrial Production Methods
In an industrial setting, the production of ®-1-(3,5-Difluorophenyl)butan-1-amine may involve:
Catalytic Hydrogenation: Utilizing a chiral catalyst to ensure the production of the desired enantiomer.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
®-1-(3,5-Difluorophenyl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted difluorophenyl derivatives.
Scientific Research Applications
®-1-(3,5-Difluorophenyl)butan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-1-(3,5-Difluorophenyl)butan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(3,5-Difluorophenyl)butan-1-amine: The enantiomer of the compound with different stereochemistry.
1-(3,5-Difluorophenyl)propan-1-amine: A structurally similar compound with a shorter carbon chain.
1-(3,5-Difluorophenyl)ethan-1-amine: Another structurally related compound with an even shorter carbon chain.
Uniqueness
®-1-(3,5-Difluorophenyl)butan-1-amine is unique due to its specific chiral configuration, which can result in distinct biological activity and selectivity compared to its enantiomer and other structurally similar compounds.
Properties
Molecular Formula |
C10H13F2N |
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Molecular Weight |
185.21 g/mol |
IUPAC Name |
(1R)-1-(3,5-difluorophenyl)butan-1-amine |
InChI |
InChI=1S/C10H13F2N/c1-2-3-10(13)7-4-8(11)6-9(12)5-7/h4-6,10H,2-3,13H2,1H3/t10-/m1/s1 |
InChI Key |
GBBJPRXGGARYPF-SNVBAGLBSA-N |
Isomeric SMILES |
CCC[C@H](C1=CC(=CC(=C1)F)F)N |
Canonical SMILES |
CCCC(C1=CC(=CC(=C1)F)F)N |
Origin of Product |
United States |
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